molecular formula C14H12N2O6S2-2 B11674781 2,2'-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate)

2,2'-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate)

Cat. No.: B11674781
M. Wt: 368.4 g/mol
InChI Key: REJHVSOVQBJEBF-OWOJBTEDSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) is a chemical compound known for its unique structure and properties. It is characterized by the presence of two aminobenzenesulfonate groups connected by an ethene bridge. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) typically involves the reaction of 5-aminobenzenesulfonic acid with ethene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) include:

  • 2,2’-ethylenebis(5-aminobenzenesulfonate)
  • 2,2’-ethylenebis(4-aminobenzenesulfonate)
  • 2,2’-ethylenebis(3-aminobenzenesulfonate)

Uniqueness

What sets 2,2’-(E)-ethene-1,2-diylbis(5-aminobenzenesulfonate) apart is its specific ethene bridge and the position of the amino groups, which confer unique reactivity and properties. This makes it particularly useful in applications where these specific structural features are advantageous.

Properties

Molecular Formula

C14H12N2O6S2-2

Molecular Weight

368.4 g/mol

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/p-2/b2-1+

InChI Key

REJHVSOVQBJEBF-OWOJBTEDSA-L

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.